Product packaging for Spebrutinib Besylate(Cat. No.:CAS No. 1360053-81-1)

Spebrutinib Besylate

Cat. No.: B560112
CAS No.: 1360053-81-1
M. Wt: 581.6 g/mol
InChI Key: ABSXPNGWJFAPRT-UHFFFAOYSA-N
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Description

Spebrutinib Besylate is the besylate salt form of spebrutinib, an orally bioavailable, selective inhibitor of Bruton's agammaglobulinemia tyrosine kinase (BTK), with potential antineoplastic activity. Upon administration, spebrutinib targets and covalently binds to BTK, thereby preventing its activity. By irreversibly inhibiting BTK, administration of this agent may lead to an inhibition of B cell receptor (BCR) signaling and may inhibit cell proliferation of B-cell malignancies. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B lymphocyte development, activation, signaling, proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28FN5O6S B560112 Spebrutinib Besylate CAS No. 1360053-81-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSXPNGWJFAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360053-81-1
Record name Spebrutinib besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPEBRUTINIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Spebrutinib Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spebrutinib besylate (CC-292) is an orally bioavailable, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). By covalently binding to the cysteine 481 residue in the active site of BTK, spebrutinib effectively blocks B-cell receptor (BCR) signaling pathways implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, summarizing key data from clinical trials and preclinical studies. Detailed experimental protocols for pivotal clinical studies are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and clinical development.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, activation, proliferation, and survival of B-lymphocytes.[1] Its central role in the B-cell receptor (BCR) signaling cascade has made it a prime therapeutic target for a range of B-cell-driven diseases. This compound has been investigated in clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), and autoimmune conditions like rheumatoid arthritis (RA).[2][3] This document serves as a detailed resource on its pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics

Spebrutinib is readily absorbed after oral administration.[1] A population pharmacokinetic analysis from a study in patients with chronic lymphocytic leukemia revealed that its disposition is well-described by a two-compartment model.[4]

Absorption and Distribution
  • Time to Maximum Concentration (Tmax): In a Phase 1 study involving patients with relapsed/refractory B-cell malignancies, spebrutinib reached maximum plasma concentrations (Cmax) within 1 to 2 hours post-dose.[1]

  • Volume of Distribution: The population pharmacokinetic model estimated a central volume of distribution of 158 L and a peripheral volume of distribution of 72 L, suggesting distribution into tissues.[4]

Metabolism and Elimination
  • Clearance: The apparent clearance of spebrutinib was determined to be 134 L/h.[4]

  • Half-life: Following oral administration, plasma concentrations of spebrutinib declined to below the limit of quantitation (0.50 ng/mL) by 12 hours post-dose, indicating a relatively short half-life.[1]

Pharmacokinetic Data Summary
ParameterValuePopulationReference
Tmax (Time to Maximum Concentration) 1 - 2 hoursPatients with B-cell Malignancies[1]
Central Volume of Distribution (Vc) 158 LPatients with Chronic Lymphocytic Leukemia[4]
Peripheral Volume of Distribution (Vp) 72 LPatients with Chronic Lymphocytic Leukemia[4]
Apparent Clearance (CL/F) 134 L/hPatients with Chronic Lymphocytic Leukemia[4]
Plasma Concentration < 0.50 ng/mL by 12 hoursPatients with B-cell Malignancies[1]

Pharmacodynamics

The primary pharmacodynamic effect of spebrutinib is the inhibition of BTK activity, which is assessed by measuring the occupancy of the BTK protein in peripheral blood mononuclear cells (PBMCs).

Target Engagement
  • BTK Occupancy: In a Phase 2a study of patients with rheumatoid arthritis receiving 375 mg of spebrutinib daily, the median BTK occupancy in peripheral blood was 83%.[5] A Phase 1 study in patients with B-cell malignancies demonstrated that twice-daily dosing regimens could achieve over 90% BTK receptor occupancy.[1] A study in healthy volunteers also showed near-complete BTK occupancy 8 to 24 hours after administration.[2]

Downstream Effects

The inhibition of BTK by spebrutinib leads to the modulation of downstream signaling pathways, resulting in reduced B-cell activation and proliferation.

Pharmacodynamic Data Summary
ParameterValuePopulationReference
Median BTK Occupancy 83%Patients with Rheumatoid Arthritis (375 mg/day)[5]
BTK Occupancy >90%Patients with B-cell Malignancies (twice-daily dosing)[1]
BTK Occupancy Near-complete (8-24h post-dose)Healthy Volunteers[2]

Signaling Pathway

Spebrutinib targets the B-cell receptor signaling pathway, a critical cascade for B-cell function. The following diagram illustrates the key components of this pathway and the point of intervention for spebrutinib.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates BLNK BLNK SYK->BLNK Activates PI3K PI3K SYK->PI3K Activates PLCG2 PLCγ2 BTK->PLCG2 Activates BLNK->PLCG2 PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Spebrutinib Spebrutinib Spebrutinib->BTK Inhibits

Caption: B-Cell Receptor (BCR) Signaling Pathway and Spebrutinib's Point of Inhibition.

Experimental Protocols

Phase 1 Study in B-Cell Malignancies (NCT01351935)

This Phase 1, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of spebrutinib in patients with relapsed or refractory B-cell non-Hodgkin lymphoma, chronic lymphocytic leukemia, or Waldenstrom's macroglobulinemia.[2]

  • Study Design: Patients received continuous oral doses of spebrutinib in 28-day cycles. Dosing started at 125 mg once daily and escalated to 1000 mg once daily. Twice-daily dosing regimens of 375 mg and 500 mg were also evaluated.[1]

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected on Day 1 and Day 15 of the first cycle at pre-dose and various time points post-dose.[2]

  • Pharmacodynamic Assessment: BTK occupancy in peripheral blood mononuclear cells was measured to assess target engagement.[2]

Phase1_CLL_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycles (28 days) cluster_outcomes Study Endpoints Patient_Screening Patient Screening (Relapsed/Refractory B-Cell Malignancies) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Dose_Escalation Dose Escalation Cohorts (125mg QD to 1000mg QD) & Twice Daily Cohorts (375mg BID, 500mg BID) Informed_Consent->Dose_Escalation PK_Sampling Pharmacokinetic Sampling (Cycle 1, Day 1 & 15) Dose_Escalation->PK_Sampling PD_Assessment Pharmacodynamic Assessment (BTK Occupancy) Dose_Escalation->PD_Assessment Safety_Monitoring Safety & Tolerability Monitoring Dose_Escalation->Safety_Monitoring Assess_PK_PD Assess PK & PD Profile PK_Sampling->Assess_PK_PD PD_Assessment->Assess_PK_PD Determine_RP2D Determine Recommended Phase 2 Dose (RP2D) Safety_Monitoring->Determine_RP2D Evaluate_Safety Evaluate Safety & Tolerability Safety_Monitoring->Evaluate_Safety

Caption: Workflow for the Phase 1 Clinical Trial of Spebrutinib in B-Cell Malignancies.

Phase 2a Study in Rheumatoid Arthritis (NCT01975610)

This multicenter, randomized, placebo-controlled Phase 2a study evaluated the efficacy, safety, and pharmacodynamics of spebrutinib in patients with active rheumatoid arthritis on a stable background of methotrexate.[5]

  • Study Design: A total of 47 patients were randomized to receive either 375 mg of spebrutinib orally per day or a placebo for a 4-week treatment period.[1]

  • Inclusion Criteria: Patients had a diagnosis of rheumatoid arthritis with active disease.

  • Pharmacodynamic Assessment: The primary pharmacodynamic endpoint was the measurement of BTK occupancy in peripheral blood.[5] Other exploratory biomarkers were also assessed.

Phase2a_RA_Workflow cluster_screening Screening & Randomization cluster_treatment 4-Week Treatment Period cluster_outcomes Study Endpoints Patient_Screening Patient Screening (Active Rheumatoid Arthritis) Randomization Randomization (n=47) Patient_Screening->Randomization Spebrutinib_Arm Spebrutinib 375 mg/day Randomization->Spebrutinib_Arm Placebo_Arm Placebo Randomization->Placebo_Arm PD_Assessment Pharmacodynamic Assessment (BTK Occupancy & Biomarkers) Spebrutinib_Arm->PD_Assessment Safety_Efficacy_Monitoring Safety & Efficacy Monitoring Spebrutinib_Arm->Safety_Efficacy_Monitoring Placebo_Arm->PD_Assessment Placebo_Arm->Safety_Efficacy_Monitoring Evaluate_PD Evaluate Pharmacodynamics PD_Assessment->Evaluate_PD Assess_Safety_Efficacy Assess Safety & Efficacy Safety_Efficacy_Monitoring->Assess_Safety_Efficacy

Caption: Workflow for the Phase 2a Clinical Trial of Spebrutinib in Rheumatoid Arthritis.

Conclusion

This compound is a potent and selective irreversible BTK inhibitor with a pharmacokinetic profile that supports oral administration. Its pharmacodynamic effects, characterized by high and sustained BTK occupancy, lead to the effective inhibition of the B-cell receptor signaling pathway. The clinical studies conducted to date have provided valuable insights into its safety and activity in both hematologic malignancies and autoimmune disorders. Further clinical development will continue to define the therapeutic potential of spebrutinib in these disease areas. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.

References

An In-depth Technical Guide to the Discovery and History of Spebrutinib (CC-292)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib, also known as CC-292, is a potent, highly selective, and orally bioavailable covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[3][4] Aberrant BCR signaling is implicated in the pathogenesis of numerous B-cell malignancies and autoimmune diseases, making BTK a key therapeutic target.[5][6] Spebrutinib was developed as a second-generation BTK inhibitor, designed to improve upon the selectivity profile of the first-in-class inhibitor, ibrutinib, thereby potentially offering a better safety profile.[7] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of spebrutinib.

Discovery and Rationale

The development of spebrutinib was driven by the need for a more selective BTK inhibitor. While the first-generation inhibitor ibrutinib demonstrated significant clinical efficacy, it was known to inhibit several other kinases, such as TEC, EGFR, and SRC family kinases, due to a reactive acrylamide warhead that can bind to cysteine residues present in other kinases.[8][9] This off-target activity was associated with adverse effects. The design of spebrutinib focused on creating a molecule that covalently and irreversibly binds to the Cys-481 residue within the ATP binding site of BTK with high specificity, thus minimizing off-target kinase inhibition.[1][8]

Mechanism of Action

Spebrutinib functions by irreversibly binding to BTK, preventing its activation and downstream signaling.[1] In the canonical BCR pathway, antigen binding leads to the activation of SRC family kinases (e.g., LYN), which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates SYK, which in turn activates a signaling cascade leading to the phosphorylation and activation of BTK.[10][11] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), a crucial step that triggers downstream pathways, including NF-κB and MAPK, promoting B-cell proliferation, survival, and differentiation.[3][4][10] By covalently binding to BTK, spebrutinib effectively shuts down this entire cascade.

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by spebrutinib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates PI3K PI3K SYK->PI3K activates BTK BTK PI3K->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PKCb PKCβ PLCg2->PKCb IKK IKK PKCb->IKK NFkB NF-κB IKK->NFkB Proliferation Proliferation NFkB->Proliferation Proliferation & Survival CC292 Spebrutinib (CC-292) CC292->BTK inhibits Antigen Antigen Antigen->BCR

Caption: B-cell receptor (BCR) signaling pathway and inhibition by Spebrutinib (CC-292).

Preclinical Characterization

Spebrutinib underwent extensive preclinical evaluation to determine its potency, selectivity, and cellular activity.

Biochemical Assays

In enzymatic assays, spebrutinib proved to be a highly potent covalent inhibitor of BTK.[1][2] Its selectivity was a key differentiator from first-generation inhibitors. While highly active against BTK, it demonstrated significantly less activity against other kinases, including those with a homologous cysteine residue.[12]

Table 1: In Vitro Kinase Inhibitory Profile of Spebrutinib (CC-292)

Kinase IC50 (nM) Reference(s)
BTK <1.0 [1][2][12]
Yes 723 [12]
c-Src 1729 [12]
Brk 2430 [12]
Lyn 4400 [12]
Fyn 7150 [12]

| EGFR | 4700 |[9] |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources.

Cellular Assays

In various cell-based assays, spebrutinib effectively inhibited BCR-dependent signaling pathways. It demonstrated potent inhibition of B-cell proliferation and reduced the production of inflammatory cytokines.[13][14] For instance, in primary human B cells, spebrutinib inhibited proliferation with an IC50 of 0.7 μM and also inhibited T-cell proliferation, although it was 6.5-fold less potent against T-cells.[14] Furthermore, it was shown to reduce FcγR-stimulated TNF-α production in macrophages and inhibit osteoclastogenesis, highlighting its potential in autoimmune and inflammatory diseases.[14]

Experimental Protocols

In Vitro Kinase Assay (Generic Protocol)

A common method to determine IC50 values for kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™.

  • Reagents: Recombinant human BTK enzyme, fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody, and the kinase substrate (e.g., a poly-GAT peptide).

  • Procedure: a. Serially dilute spebrutinib in DMSO and add to a 384-well assay plate. b. Add a mixture of the BTK enzyme and the fluorescently labeled substrate to the wells. c. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow inhibitor binding. d. Initiate the kinase reaction by adding ATP. e. Stop the reaction and add a detection solution containing the europium-labeled antibody that binds to the phosphorylated substrate.

  • Data Analysis: The TR-FRET signal is measured. A high signal indicates low kinase activity (inhibitor is effective). The IC50 value is calculated by fitting the dose-response curve to the data.

The workflow for a typical cellular assay to measure BTK inhibition is depicted below.

Cellular_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture B-cells (e.g., Ramos, Primary B-cells) B 2. Seed cells into multi-well plates A->B C 3. Add serial dilutions of Spebrutinib (CC-292) B->C D 4. Incubate for 1-2 hours C->D E 5. Stimulate BCR pathway (e.g., with anti-IgM) D->E F 6. Lyse cells and collect protein E->F G 7. Measure pBTK levels (Western Blot / ELISA) F->G H 8. Calculate IC50 value G->H

Caption: A generalized workflow for a cellular assay to determine BTK inhibition.

Cellular BTK Autophosphorylation Assay

This assay measures the direct effect of the inhibitor on BTK activity within a cellular context.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant B-cell lymphoma cell line are used.

  • Procedure: a. Cells are pre-incubated with varying concentrations of spebrutinib. b. B-cell receptor signaling is stimulated using an agonist like anti-IgM antibody. c. After stimulation, cells are immediately lysed to preserve the phosphorylation state of proteins.

  • Detection: The level of phosphorylated BTK (pBTK) at tyrosine 223 (Y223) is quantified using methods like Western Blot or ELISA, relative to total BTK levels.

  • Data Analysis: The concentration of spebrutinib that inhibits pBTK by 50% (IC50) is determined from the dose-response curve.

Clinical Development

Pharmacokinetics and Pharmacodynamics

Phase 1 clinical trials in healthy volunteers and patients with B-cell malignancies established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of spebrutinib.[7][15] The drug was found to be rapidly absorbed, with time to peak concentration ranging from approximately 0.3 to 2 hours.[15] The mean apparent elimination half-life was around 2 to 3 hours.[15]

A key finding was the uncoupling of PK and PD.[16] Despite rapidly decreasing plasma concentrations, spebrutinib demonstrated sustained, high-level BTK occupancy (over 90%) in peripheral blood mononuclear cells for 24 hours after dosing.[7][16][17] This is characteristic of an irreversible covalent inhibitor, where the duration of the biological effect is determined by the resynthesis rate of the target protein rather than the circulating drug concentration.[16]

Table 2: Population Pharmacokinetic Parameters of Spebrutinib (CC-292) in Patients

Parameter Value Unit Reference(s)
Central Volume of Distribution (Vc) 158 L [15][18]
Peripheral Volume of Distribution (Vp) 72 L [15][18]
Clearance (CL) 134 L/h [15][18]
Intercompartmental Clearance (Q) 18.7 L/h [15][18]
Time to Peak Concentration (Tmax) 0.34 - 2 hours [15]

| Elimination Half-life (t1/2) | 2 - 3 | hours |[15] |

Clinical Efficacy and Safety

Spebrutinib was evaluated in clinical trials for both B-cell malignancies and autoimmune diseases like rheumatoid arthritis (RA).[7][13] In a Phase 1 study involving patients with chronic lymphocytic leukemia (CLL), spebrutinib was well-tolerated and showed clinical activity.[7] In a Phase 2a study in patients with active RA, spebrutinib treatment led to a median BTK occupancy of 83% and significantly reduced serum markers of chemotaxis (CXCL13, MIP-1β) and bone resorption (CTX-I).[13][19] While there was a numerical trend toward clinical improvement, the effect was not statistically significant in this small study.[13][17] Ultimately, despite its promising selectivity, the clinical activity of spebrutinib, particularly in oncology, was considered lower compared to other BTK inhibitors, and its development has not progressed to regulatory approval for major indications.[7]

Conclusion

Spebrutinib (CC-292) represents a significant effort in the rational design of a second-generation, selective BTK inhibitor. Its discovery was guided by the goal of minimizing off-target effects associated with first-in-class inhibitors. Preclinical data confirmed its high potency and selectivity for BTK. Clinical studies demonstrated its covalent mechanism of action through sustained target occupancy despite a short plasma half-life. While it showed biological activity and a tolerable safety profile, its clinical development did not lead to market approval, highlighting the competitive and challenging landscape of kinase inhibitor drug development. The story of spebrutinib provides valuable insights into the translation of biochemical selectivity into clinical efficacy for targeted therapies.

References

Spebrutinib (AVL-292): A Technical Guide to Target Binding and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding and selectivity profile of Spebrutinib (AVL-292), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this compound for therapeutic applications.

Core Target Binding Affinity

Spebrutinib is a highly potent inhibitor of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition.[1] This targeted covalent mechanism contributes to its high potency and prolonged pharmacodynamic effect.

The inhibitory activity of Spebrutinib against BTK has been quantified using various biochemical assays, with reported IC50 values consistently in the sub-nanomolar range.

Table 1: Biochemical Potency of Spebrutinib against BTK

ParameterValue (nM)Assay TypeReference(s)
IC50<0.5Cell-free assay[2]
IC500.5Biochemical assay[3][4]
IC505.9Biochemical assay[5]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. Spebrutinib has been profiled against a broad panel of kinases to assess its selectivity. While it is highly selective for BTK, it does exhibit activity against other members of the Tec family of kinases and a limited number of other kinases, particularly at higher concentrations.

A comparative study profiled Spebrutinib at a concentration of 1 µM against a panel of kinases.[6] The results indicate a high degree of selectivity, with a low percentage of kinases being significantly inhibited.

Table 2: Selectivity Profile of Spebrutinib against a Panel of Kinases with a Homologous Cysteine to BTK Cys481

KinaseIC50 (nM)Reference(s)
BMX0.7[5]
Tec6.2[5]
TXK8.9[5]
Itk36[5]

This table presents a selection of kinases for which specific IC50 values have been reported. A broader kinome scan revealed that at 1 µM, Spebrutinib inhibited 8.3% of the human wild-type kinases tested by more than 65%.[6]

Cellular Activity and Selectivity

Cellular assays provide a more physiologically relevant context for evaluating the activity and selectivity of a compound. Spebrutinib has been shown to potently inhibit B-cell proliferation and signaling in cellular models.

Table 3: Cellular Activity of Spebrutinib

AssayCell TypeParameterValue (nM)Reference(s)
B-cell ProliferationNaïve human B cellsEC503[5]
BCR Signaling (CD69 expression)Human Whole BloodEC50140[6]
EGFR PhosphorylationA431 cellsEC504700[6]
T-cell Activation (IL-2 expression)Jurkat T cellsEC50<1000[6]

These data demonstrate that while Spebrutinib is a potent inhibitor of B-cell function, its activity against other signaling pathways, such as those mediated by EGFR and the T-cell receptor, is significantly lower, indicating a favorable cellular selectivity profile.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a representative method for determining the in vitro potency of Spebrutinib against BTK using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Spebrutinib (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of Spebrutinib in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the BTK enzyme and substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement: a. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase-based detection reaction. b. Incubate at room temperature for 30-60 minutes. c. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. b. Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls. c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular B-Cell Activation Assay (Flow Cytometry)

This protocol describes a method to assess the functional effect of Spebrutinib on B-cell activation by measuring the expression of the early activation marker CD69 on the surface of stimulated B cells using flow cytometry.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated B cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • B-cell stimulus (e.g., anti-IgM antibody)

  • Spebrutinib (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD19 and CD69

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. If using isolated B cells, further purify them using magnetic-activated cell sorting (MACS).

  • Compound Treatment: a. Resuspend the cells in culture medium at a density of 1 x 10^6 cells/mL. b. Add varying concentrations of Spebrutinib to the cell suspension and pre-incubate for 1 hour at 37°C.

  • B-Cell Stimulation: a. Add the B-cell stimulus (e.g., anti-IgM) to the cell suspension. b. Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Antibody Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in flow cytometry staining buffer. c. Add the fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies. d. Incubate on ice for 30 minutes in the dark. e. Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis: a. Resuspend the cells in staining buffer. b. Acquire the data on a flow cytometer. c. Gate on the CD19-positive B-cell population. d. Quantify the percentage of CD69-positive cells within the B-cell gate.

  • Data Analysis: a. Determine the inhibition of CD69 expression at each Spebrutinib concentration relative to the stimulated control. b. Calculate the EC50 value by plotting the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of Spebrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk phosphorylates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Spebrutinib Spebrutinib (AVL-292) Spebrutinib->BTK covalently inhibits Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: BTK Signaling Pathway and Spebrutinib's Mechanism of Action.

Kinase_Inhibition_Workflow Start Start Prep Prepare Compound Dilutions Start->Prep Reaction Set up Kinase Reaction (Enzyme, Substrate, Compound) Prep->Reaction Initiate Initiate Reaction with ATP Reaction->Initiate Incubate1 Incubate (e.g., 60 min) Initiate->Incubate1 Terminate Terminate Reaction & Deplete ATP (ADP-Glo Reagent) Incubate1->Terminate Incubate2 Incubate (40 min) Terminate->Incubate2 Detect Add Detection Reagent (Convert ADP to ATP) Incubate2->Detect Incubate3 Incubate (30-60 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Cellular_Assay_Workflow Start Start Isolate Isolate PBMCs or B-Cells Start->Isolate Treat Pre-treat Cells with Spebrutinib Isolate->Treat Stimulate Stimulate B-Cells (e.g., anti-IgM) Treat->Stimulate Incubate Incubate (18-24 hours) Stimulate->Incubate Stain Stain with Fluorescent Antibodies (CD19, CD69) Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Quantify CD69 Expression on B-Cells & Calculate EC50 Analyze->Data End End Data->End

Caption: Workflow for a Cellular B-Cell Activation Assay.

References

An In-depth Technical Guide on the Molecular Properties and Solubility of Spebrutinib Besylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core molecular properties and solubility characteristics of spebrutinib besylate, an orally bioavailable and selective inhibitor of Bruton's agammaglobulinemia tyrosine kinase (BTK).[1][2] The information is intended for researchers, scientists, and professionals involved in drug development.

Molecular Properties of this compound

This compound, also known as AVL-292 and CC-292, is the besylate salt form of spebrutinib.[1][2] The following table summarizes its key molecular and chemical properties.

PropertyValueReference
IUPAC Name N-(3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide benzenesulfonate[1]
CAS Number 1360053-81-1[1][2]
Molecular Formula C28H28FN5O6S[1][2]
Molecular Weight 581.62 g/mol [1][2]
Exact Mass 581.1744[1]
Synonyms AVL-292 besylate, CC-292 besylate, AVL-292 benzenesulfonate[3][4]
Parent Compound (Free Base) Spebrutinib (CAS: 1202757-89-8)[1][5]
Component Compounds Spebrutinib, Benzenesulfonic Acid[2]
Solubility of Spebrutinib and its Besylate Salt

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Spebrutinib's solubility has been reported in organic solvents, which is crucial for in vitro experimental setup.

CompoundSolventSolubilityReference
SpebrutinibDMSO≥ 45 mg/mL (106.27 mM)[6]
SpebrutinibDMSO79 mg/mL (186.57 mM)[7]
SpebrutinibDMSO85 mg/mL (200.73 mM)[8]

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; freshly opened DMSO is recommended.[6][8]

Experimental Protocols

Determination of Thermodynamic (Equilibrium) Solubility

The saturation shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10]

Methodology:

  • Preparation of Media: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile.[9][11] The temperature should be maintained at 37 ± 1 °C.[11]

  • Addition of Compound: Add an excess amount of this compound to a stoppered flask or vial containing the solubility medium.[9] It is important to ensure enough solid is present to form a suspension and achieve saturation.[9]

  • Equilibration: Agitate the flasks at a constant temperature for a sufficient period to reach equilibrium. The agitation time can vary depending on the compound and should be determined experimentally.[12]

  • Phase Separation: After equilibration, allow the suspension to settle.[12] Separate the solid phase from the liquid phase by centrifugation or filtration.

  • Quantification: Analyze the concentration of spebrutinib in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Solid Phase Analysis: It is recommended to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or salt disproportionation).[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) add_compound Add Excess this compound prep_media->add_compound To flasks equilibrate Agitate at 37°C to Reach Equilibrium add_compound->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC) separate->quantify analyze_solid Analyze Remaining Solid separate->analyze_solid

Workflow for Shake-Flask Solubility Determination.
Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[13]

Methodology (Shake-Flask Method):

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for ionizable compounds).[14] The two phases should be pre-saturated with each other by mixing and allowing them to separate for 24 hours.[14]

  • Compound Addition: Dissolve a known amount of this compound in one of the phases.

  • Partitioning: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases, followed by a period for the phases to separate completely.[14]

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC.[14][15]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Methodology (HPLC-Based Method):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for estimating LogP.[15][16]

  • System Calibration: A set of standard compounds with known LogP values are run on an RP-HPLC system.

  • Retention Time Measurement: The retention times of the standard compounds and this compound are measured.

  • Correlation: A calibration curve is generated by plotting the logarithm of the retention factor (k) of the standards against their known LogP values.

  • LogP Estimation: The LogP of this compound is then interpolated from its retention factor using the calibration curve.

G cluster_setup Setup cluster_hplc HPLC Analysis cluster_calc Calculation cal_standards Prepare Standard Compounds (Known LogP) run_standards Inject Standards and Measure Retention Times cal_standards->run_standards prep_mobile Prepare Mobile Phase prep_mobile->run_standards run_sample Inject this compound and Measure Retention Time prep_mobile->run_sample gen_curve Generate Calibration Curve (log k vs. LogP) run_standards->gen_curve est_logp Estimate LogP of this compound run_sample->est_logp gen_curve->est_logp Use curve

Workflow for HPLC-Based LogP Determination.

Mechanism of Action and Signaling Pathway

Spebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, proliferation, and survival.[2][17] By covalently binding to BTK, spebrutinib irreversibly inhibits its activity, leading to the disruption of BCR signaling.[2][17] This mechanism of action underlies its potential therapeutic effect in B-cell malignancies and autoimmune diseases.[2][17][18]

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Proliferation B-Cell Proliferation, Survival, Activation Gene_Expression->Proliferation Spebrutinib Spebrutinib Spebrutinib->BTK Inhibition

Simplified BCR Signaling Pathway and Spebrutinib's Point of Intervention.

References

Methodological & Application

Spebrutinib Besylate: In Vitro Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spebrutinib (also known as CC-292 or AVL-292) is a potent and selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Spebrutinib irreversibly binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling events.[4][5] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the biological effects of spebrutinib besylate on B-cell function.

Mechanism of Action: B-Cell Receptor Signaling Inhibition

Spebrutinib targets BTK, a key mediator downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[4][6] These transcription factors drive the expression of genes involved in B-cell proliferation, survival, and differentiation. By covalently binding to BTK, spebrutinib effectively blocks this entire cascade.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Spebrutinib Spebrutinib Spebrutinib->BTK Inhibition Downstream Downstream Signaling PLCg2->Downstream NFkB_NFAT NF-κB / NFAT Downstream->NFkB_NFAT Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression

B-Cell Receptor Signaling Pathway and Spebrutinib's Point of Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cell-based assays.

Table 1: Potency of Spebrutinib in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayBTK KinaseIC50<0.5 nM[2][3]
Cellular AssayRamos Cells (BTK Occupancy)EC506 nM[2]
Cellular AssayRamos Cells (BTK Inhibition)EC508 nM[2][7]
Cellular AssayB-Cell ProliferationIC500.7 µM[6]
Cellular AssayT-Cell ProliferationIC504.6 µM[6]

Table 2: Kinase Selectivity Profile of Spebrutinib

KinaseIC50Reference
BTK0.5 nM[2]
Yes723 nM[2]
c-Src1.729 µM[2]
Brk2.43 µM[2]
Lyn4.4 µM[2]
Fyn7.15 µM[2]

Experimental Protocols

B-Cell Proliferation Assay

This protocol measures the inhibitory effect of spebrutinib on the proliferation of B-cells following stimulation.

B_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_B_Cells Isolate Primary Human B-Cells Count_Cells Count and Adjust Cell Density Isolate_B_Cells->Count_Cells Preincubate Pre-incubate with Spebrutinib (1 hour) Count_Cells->Preincubate Stimulate Stimulate B-Cells (α-IgM + CpG) Preincubate->Stimulate Incubate_3_Days Incubate for 3 Days Stimulate->Incubate_3_Days Add_Thymidine Add [3H]-Thymidine (Last 24 hours) Incubate_3_Days->Add_Thymidine Harvest_Cells Harvest Cells Add_Thymidine->Harvest_Cells Measure_Incorporation Measure [3H]-Thymidine Incorporation Harvest_Cells->Measure_Incorporation

Workflow for the B-Cell Proliferation Assay.

Materials:

  • Primary human B-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • Anti-human IgM (α-IgM) antibody

  • CpG oligodeoxynucleotide

  • [3H]-thymidine

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit.

  • Resuspend B-cells in complete RPMI-1640 medium and adjust the cell density to 0.2 x 10^6 cells in 100 µL.[6]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the spebrutinib dilutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

  • Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[6]

  • Prepare a stimulation cocktail containing α-IgM (10 µg/mL) and CpG (10 µg/mL) in complete medium.[6]

  • Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).

  • Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.[6]

  • During the last 24 hours of incubation, add 1 µCi/well of [3H]-thymidine.[6]

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of spebrutinib.

Western Blot Analysis of BCR Signaling

This protocol is for assessing the phosphorylation status of key proteins in the BCR signaling pathway after spebrutinib treatment.

Materials:

  • Ramos cells (or other suitable B-cell line)

  • Serum-free RPMI-1640 medium

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • Anti-human IgM (α-IgM) antibody

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-Syk, anti-Syk, and anti-tubulin (or other loading control)[2]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Culture Ramos cells in complete RPMI-1640 medium.

  • Harvest and wash the cells, then resuspend in serum-free RPMI-1640 medium for 1-1.5 hours.[2]

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM - 3 µM) or vehicle control for 1 hour at 37°C.[2]

  • Stimulate the B-cell receptor by adding α-human IgM to a final concentration of 5 µg/mL for 10-15 minutes.[2]

  • Immediately place the cells on ice and centrifuge at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[2]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

Flow Cytometry Analysis of Apoptosis

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by spebrutinib.

Materials:

  • B-cell lymphoma cell line (e.g., DLBCL)

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period.

  • Allow the cells to adhere or stabilize overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.[8]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

Cytokine Production Assay

This protocol measures the effect of spebrutinib on the production of cytokines, such as IL-6, by B-cells.

Materials:

  • Primary human B-cells

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • Stimulants (e.g., anti-IgM, CD40L, IL-21, IL-2)

  • ELISA kit for the cytokine of interest (e.g., human IL-6)

Procedure:

  • Isolate and prepare primary human B-cells as described in the proliferation assay.

  • Pre-incubate the B-cells with this compound or vehicle control for 1 hour.[6]

  • Stimulate the cells with a cocktail of anti-IgM, CD40L, IL-21, and IL-2.[6]

  • Incubate for 48 hours to allow for cytokine production.[6]

  • Collect the cell culture supernatant by centrifugation.

  • Measure the concentration of the cytokine (e.g., IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

Disclaimer

These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. The specific concentrations of reagents and incubation times may need to be optimized for different cell lines and experimental conditions.

References

Application Note: Western Blot Protocol for Measuring BTK Inhibition by Spebrutinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for assessing the inhibitory activity of spebrutinib (CC-292) on Bruton's tyrosine kinase (BTK) using Western blotting. Spebrutinib is a potent and irreversible small-molecule inhibitor of BTK, a key enzyme in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3][4] This protocol outlines a method to measure the inhibition of BTK activity by quantifying the phosphorylation status of BTK at Tyrosine 223 (Y223) and its direct downstream substrate, Phospholipase C gamma 2 (PLCγ2), at Tyrosine 759 (Y759) in a human B-cell line upon BCR stimulation.

BTK Signaling Pathway and Inhibition by Spebrutinib

Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[5] This activation involves phosphorylation of BTK at Tyr551 by SRC family kinases, followed by autophosphorylation at Tyr223, which is essential for full catalytic activity.[6][7] Activated BTK then phosphorylates and activates downstream targets, including PLCγ2, which in turn propagates signals leading to calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation, differentiation, and survival.[5][8] Spebrutinib covalently binds to the ATP-binding site of BTK, blocking its kinase activity and subsequent downstream signaling.[1]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK activates BTK_mem BTK BTK_mem->BTK_mem PLCG2_mem PLCγ2 BTK_mem->PLCG2_mem Ca_Mobilization Ca²⁺ Mobilization PLCG2_mem->Ca_Mobilization leads to BTK_cyto BTK BTK_cyto->BTK_mem Spebrutinib Spebrutinib Spebrutinib->BTK_cyto irreversibly inhibits NFkB NF-κB Activation Ca_Mobilization->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR binds LYN_SYK->BTK_mem phosphorylates (Y551) & recruits

Caption: BTK signaling pathway upon BCR activation and its inhibition by spebrutinib.

Experimental Principle

This assay utilizes Western blotting to detect specific proteins from cell lysates separated by size via SDS-PAGE. The inhibition of BTK by spebrutinib is quantified by observing the reduction in the phosphorylation of BTK (p-BTK Y223) and PLCγ2 (p-PLCγ2 Y759) in stimulated B-cells. Antibodies specific to the phosphorylated forms of these proteins are used for detection. Total protein levels of BTK, PLCγ2, and a housekeeping protein (e.g., GAPDH) are also measured to ensure equal protein loading and to confirm that the inhibitor's effect is on protein activity, not expression.

Materials and Reagents

Reagent/MaterialRecommended Supplier & Cat. No.
Cell Line Ramos (Human Burkitt's lymphoma), ATCC® CRL-1596™
Cell Culture Medium RPMI-1640 Medium, Gibco™
Fetal Bovine Serum (FBS)Gibco™
Penicillin-StreptomycinGibco™
Inhibitor Spebrutinib (CC-292)
Stimulant Goat anti-Human IgM, µ chain specific
Lysis Buffer RIPA Lysis and Extraction Buffer, Thermo Fisher™
Protease/Phosphatase Inhibitor CocktailThermo Fisher™
Protein Assay BCA Protein Assay Kit, Thermo Fisher™
Primary Antibodies
Phospho-BTK (Tyr223)Cell Signaling Technology, #5082
Total BTKCell Signaling Technology, #8547
Phospho-PLCγ2 (Tyr759)Cell Signaling Technology, #3874
Total PLCγ2Cell Signaling Technology, #3872
GAPDHCell Signaling Technology, #5174
Secondary Antibody Anti-rabbit IgG, HRP-linked, Cell Signaling Technology
Other Reagents
Laemmli Sample Buffer (4X)Bio-Rad
Precast Protein Gels (e.g., 4-15%)Bio-Rad
PVDF MembraneBio-Rad
ECL Western Blotting SubstrateThermo Fisher™
Skim Milk or BSA
Tris Buffered Saline with Tween® 20 (TBST)

Experimental Workflow

The overall workflow consists of cell culture, treatment with spebrutinib, stimulation of the BCR pathway, cell lysis, protein quantification, and finally, the Western blot procedure for detection.

Western_Blot_Workflow A 1. Cell Culture (Ramos cells) B 2. Serum Starvation (Optional, to reduce baseline) A->B C 3. Spebrutinib Treatment (Pre-incubation) B->C D 4. Cell Stimulation (anti-IgM) C->D E 5. Cell Lysis (RIPA Buffer) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (PVDF membrane) G->H I 9. Blocking (5% milk or BSA) H->I J 10. Primary Antibody Incubation (p-BTK, BTK, p-PLCγ2, etc.) I->J K 11. Secondary Antibody Incubation (HRP-conjugated) J->K L 12. Detection (ECL Substrate & Imaging) K->L M 13. Data Analysis L->M

Caption: Step-by-step experimental workflow for the Western blot analysis.

Detailed Experimental Protocol

5.1. Cell Culture and Seeding

  • Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells at a density of 1 x 10⁶ cells/mL in a new flask one day before the experiment to ensure they are in the logarithmic growth phase.

  • On the day of the experiment, harvest cells and resuspend them in serum-free RPMI-1640 medium.

5.2. Spebrutinib Treatment and Cell Stimulation

  • Aliquot 2 x 10⁶ cells per condition into microcentrifuge tubes.

  • Prepare a stock solution of spebrutinib in DMSO. Dilute to the desired final concentrations in serum-free medium.

  • Pre-incubate cells with spebrutinib or vehicle (DMSO) for 1-2 hours at 37°C.[1]

    • Control lanes should include: (1) Untreated/Unstimulated, (2) Vehicle + Unstimulated, (3) Vehicle + Stimulated, (4) Spebrutinib + Stimulated.

  • Following pre-incubation, stimulate the cells by adding anti-human IgM to a final concentration of 10-12 µg/mL.[7][9] Do not add stimulant to unstimulated control tubes.

  • Incubate for 10 minutes at 37°C.[7][9]

  • Immediately terminate the reaction by pelleting the cells at 500 x g for 5 minutes at 4°C and aspirating the supernatant.

5.3. Cell Lysis and Protein Quantification

  • Wash the cell pellets once with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

5.4. SDS-PAGE and Western Blotting

  • Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a 4-15% polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the desired primary antibody (diluted in 5% milk/BSA in TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

5.5. Data Analysis

  • Quantify the band intensity for p-BTK, total BTK, p-PLCγ2, total PLCγ2, and the loading control (GAPDH) using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated protein signal to its corresponding total protein signal.

  • Compare the normalized signal from the spebrutinib-treated samples to the stimulated vehicle control to determine the percentage of inhibition.

Summary of Quantitative Parameters

ParameterRecommended Value/Range
Cell Seeding Density 1 x 10⁶ cells/mL
Cells per Condition 2 x 10⁶ cells
Spebrutinib Concentration 0.1 - 10 µM (start with 1 µM)[1]
Spebrutinib Pre-incubation Time 1 - 2 hours
Anti-IgM Stimulation Concentration 10 - 12 µg/mL[7][9]
Stimulation Time 10 minutes
Protein Loading per Lane 20 - 30 µg
Primary Antibody Dilutions
p-BTK (Y223)1:1000
Total BTK1:1000
p-PLCγ2 (Y759)1:1000[10]
Total PLCγ21:1000
GAPDH1:2000
Secondary Antibody Dilution 1:2000

Expected Results

Upon stimulation with anti-IgM, a significant increase in the band intensity for p-BTK (Y223) and p-PLCγ2 (Y759) should be observed in the vehicle-treated control lane compared to the unstimulated lane. In samples pre-treated with spebrutinib, a dose-dependent decrease in the intensity of the p-BTK and p-PLCγ2 bands is expected, indicating successful inhibition of BTK's kinase activity. The levels of total BTK, total PLCγ2, and the loading control GAPDH should remain relatively constant across all lanes.

References

Spebrutinib Besylate in a Collagen-Induced Arthritis (CIA) Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] These pathways are implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA). Preclinical studies have demonstrated the efficacy of spebrutinib in a murine collagen-induced arthritis (CIA) model, a widely used animal model that mimics many aspects of human RA.[1][3] Spebrutinib's mechanism of action involves the blockade of BCR-dependent B-cell activation, inhibition of FcγR-induced inflammatory cytokine production in myeloid cells, and a reduction in osteoclastogenesis.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing spebrutinib besylate in a CIA model to evaluate its therapeutic potential. The protocols are based on established methodologies for CIA induction and assessment, combined with the known mechanisms of spebrutinib.

Data Presentation

While specific quantitative data from preclinical studies of spebrutinib in the CIA model are not publicly available, the following tables illustrate the expected outcomes based on its mechanism of action and reported efficacy.[3] These tables are intended to serve as a template for data presentation in similar studies.

Table 1: Effect of this compound on Arthritis Severity in CIA Mice

Treatment GroupMean Arthritis Score (± SEM)Change in Paw Thickness (mm ± SEM)Incidence of Arthritis (%)
Vehicle Control10.5 ± 0.81.8 ± 0.2100
Spebrutinib (Low Dose)6.2 ± 0.61.1 ± 0.170
Spebrutinib (High Dose)2.5 ± 0.4 0.5 ± 0.130
Dexamethasone (Positive Control)3.1 ± 0.5 0.6 ± 0.140

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.

Table 2: Effect of this compound on Inflammatory Cytokine Levels in the Joints of CIA Mice

Treatment GroupTNF-α (pg/mg tissue ± SEM)IL-1β (pg/mg tissue ± SEM)IL-6 (pg/mg tissue ± SEM)
Vehicle Control150 ± 15120 ± 12250 ± 20
Spebrutinib (Low Dose)90 ± 1075 ± 8150 ± 15*
Spebrutinib (High Dose)45 ± 5 40 ± 480 ± 9
Dexamethasone (Positive Control)55 ± 650 ± 5 95 ± 10

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.

Table 3: Effect of this compound on Serum Biomarkers in CIA Mice

Treatment GroupAnti-Collagen Type II IgG (U/mL ± SEM)C-terminal telopeptide of type I collagen (CTX-I) (ng/mL ± SEM)Chemokine (C-X-C motif) ligand 13 (CXCL13) (pg/mL ± SEM)
Vehicle Control500 ± 5015 ± 1.2300 ± 25
Spebrutinib (Low Dose)300 ± 3510 ± 0.9180 ± 20*
Spebrutinib (High Dose)150 ± 20 7 ± 0.690 ± 10
Dexamethasone (Positive Control)200 ± 258 ± 0.7 120 ± 15

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-gauge)

  • Isoflurane for anesthesia

Procedure:

  • Emulsification: Prepare an emulsion of CII and CFA by mixing equal volumes. Ensure a stable emulsion is formed by drawing the mixture into and out of a syringe until a drop of the emulsion does not disperse in water.

  • Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare an emulsion of CII and IFA. Anesthetize the mice and inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary injection.

  • Monitoring: Monitor the mice daily for the onset and progression of arthritis, typically starting from day 21.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure (Therapeutic Dosing):

  • Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., low dose and high dose).

  • Dosing: Beginning at the onset of arthritis (typically around day 24-28), administer this compound or vehicle to the mice daily via oral gavage. The volume should be adjusted based on the mouse's body weight.

  • Duration: Continue daily administration until the end of the study (e.g., day 42).

Assessment of Arthritis

a) Clinical Scoring:

  • Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint rigidity:

    • 0 = Normal

    • 1 = Mild swelling and/or erythema of one joint

    • 2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints

    • 3 = Severe swelling and erythema of an entire paw

    • 4 = Maximal inflammation with joint deformity

  • The maximum score per mouse is 16.

b) Paw Thickness Measurement:

  • Use a digital caliper to measure the thickness of the hind paws at regular intervals (e.g., every 2-3 days) after the booster immunization.

Histopathological Analysis

Procedure:

  • At the end of the study, euthanize the mice and collect the hind paws.

  • Fix the paws in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the tissues in a suitable decalcifying solution.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for evaluation of inflammation, pannus formation, and bone erosion.

Cytokine Analysis

Procedure:

  • At the end of the study, collect synovial tissue from the joints.

  • Homogenize the tissue in a suitable lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Spebrutinib in CIA Model Day0 Primary Immunization (CII in CFA) Day21 Booster Immunization (CII in IFA) Day0->Day21 21 days Arthritis_Onset Onset of Arthritis (Day ~24-28) Day21->Arthritis_Onset ~3-7 days Treatment Daily Spebrutinib/ Vehicle Treatment Arthritis_Onset->Treatment Monitoring Clinical Scoring & Paw Measurement Treatment->Monitoring Termination Study Termination (Day 42) Treatment->Termination Monitoring->Termination Analysis Histology & Cytokine Analysis Termination->Analysis

Caption: Experimental workflow for evaluating spebrutinib in a CIA mouse model.

G cluster_1 Spebrutinib Mechanism of Action in Arthritis BCR B-Cell Receptor (BCR) Signaling BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) Signaling FcR->BTK B_Cell_Activation B-Cell Activation, Proliferation, & Autoantibody Production BTK->B_Cell_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) BTK->Cytokine_Production Osteoclastogenesis Osteoclast Differentiation & Activation BTK->Osteoclastogenesis Spebrutinib Spebrutinib Besylate Spebrutinib->BTK Joint_Inflammation Joint Inflammation & Damage B_Cell_Activation->Joint_Inflammation Cytokine_Production->Joint_Inflammation Osteoclastogenesis->Joint_Inflammation

Caption: Signaling pathways inhibited by spebrutinib in the context of arthritis.

References

Application of spebrutinib besylate in primary human cell assays.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spebrutinib (also known as CC-292) is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key enzyme in the B-cell receptor (BCR) and Fc receptor signaling pathways, BTK plays a crucial role in the development, activation, proliferation, and survival of B-lymphocytes.[3][4][5] Spebrutinib acts as a covalent and irreversible inhibitor by binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[4][6] This targeted inhibition makes spebrutinib a valuable tool for investigating B-cell-mediated pathologies and a potential therapeutic agent for autoimmune diseases and B-cell malignancies.[1][3][7] These application notes provide detailed protocols for utilizing spebrutinib besylate in primary human cell assays to study its effects on B-cell proliferation, cytokine release, and apoptosis.

Mechanism of Action

Spebrutinib selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[3][4] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and other immune receptors, including Fc receptors and Toll-like receptors (TLRs).[1][5][7] Upon receptor engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and NFAT.[6][7] This signaling cascade is essential for B-cell proliferation, differentiation, and survival.[3][5] Spebrutinib's irreversible covalent bond with the Cys481 residue in the BTK active site effectively abrogates its enzymatic activity, leading to the inhibition of these downstream signaling events.[4][6]

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of spebrutinib on primary human immune cells.

Table 1: Inhibitory Activity of Spebrutinib on Primary Human Lymphocyte Proliferation

Cell TypeStimulantParameterIC50 ValueReference
B-CellsAnti-IgMProliferation0.7 µM[1]
T-CellsNot SpecifiedProliferation4.6 µM[1]

Table 2: Effects of Spebrutinib on B-Cell Function

AssayParameter MeasuredEffect of SpebrutinibReference
B-Cell ActivationExpression of CD86, CD40, CD54, CD69Reduced[1]
Cytokine ProductionIL-6 SecretionInhibited[1]
B-Cell DifferentiationDifferentiation to PlasmablastsInhibited[1]
Antibody SecretionIgG SecretionInhibited[1]

Table 3: Effects of Spebrutinib on Myeloid Cell Function

Cell TypePathway StimulatedParameter MeasuredEffect of SpebrutinibReference
Myeloid CellsFcγR and FcεR pathwaysCytokine Production and DegranulationReduced[1]
OsteoclastsNot SpecifiedOsteoclastogenesisReduced[1][2]

Signaling Pathway and Experimental Workflow

BTK_Signaling_Pathway BTK Signaling Pathway Inhibition by Spebrutinib cluster_membrane Cell Membrane cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding FcR Fc Receptor (FcR) FcR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Spebrutinib Spebrutinib Spebrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_NFAT NF-κB, NFAT Calcium->NFkB_NFAT Gene_Expression Gene Expression NFkB_NFAT->Gene_Expression Cell_Response B-Cell Proliferation, Activation, Survival Gene_Expression->Cell_Response

Caption: Inhibition of the BTK signaling pathway by spebrutinib.

Experimental_Workflow General Experimental Workflow for Spebrutinib Assays cluster_assays 6. Perform Functional Assays Cell_Isolation 1. Isolate Primary Human Immune Cells (e.g., B-Cells) from Whole Blood/PBMCs Cell_Culture 2. Culture Cells in Appropriate Medium Cell_Isolation->Cell_Culture Drug_Treatment 3. Treat Cells with This compound (and Vehicle Control) Cell_Culture->Drug_Treatment Stimulation 4. Add Stimulant (e.g., anti-IgM for B-Cells) Drug_Treatment->Stimulation Incubation 5. Incubate for a Defined Period Stimulation->Incubation Proliferation_Assay Proliferation Assay (e.g., MTS, BrdU) Incubation->Proliferation_Assay Cytokine_Assay Cytokine Release Assay (e.g., ELISA) Incubation->Cytokine_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis 7. Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A generalized workflow for in vitro primary human cell assays with spebrutinib.

Experimental Protocols

B-Cell Proliferation Assay

This protocol is designed to assess the effect of spebrutinib on the proliferation of primary human B-cells stimulated via the B-cell receptor.

Materials:

  • This compound

  • Primary human B-cells (isolated by negative selection)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Goat F(ab')2 anti-human IgM

  • MTS proliferation assay kit

  • 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Spectrophotometer plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit based on negative selection.

  • Resuspend the purified B-cells in culture medium at a concentration of 0.4–0.5 x 10⁶ cells/mL.[8]

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of the spebrutinib dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Add 50 µL of goat F(ab')2 anti-human IgM (final concentration of 5 µg/mL) to stimulate B-cell proliferation.[8] For unstimulated controls, add 50 µL of medium.

  • Incubate the plate for 56-72 hours in a humidified incubator at 37°C with 5% CO₂.[8]

  • At the end of the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 490 nm using a spectrophotometer plate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle-treated, stimulated control.

Cytokine Release Assay

This protocol measures the effect of spebrutinib on the production and release of cytokines, such as IL-6, from stimulated primary human immune cells.

Materials:

  • This compound

  • Primary human PBMCs

  • RPMI-1640 medium (as described above)

  • Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, or anti-CD3/CD28 for T-cells)

  • 96-well round-bottom tissue culture plates

  • ELISA kit for the cytokine of interest (e.g., human IL-6)

  • Centrifuge

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of spebrutinib dilutions or vehicle control to the wells. Pre-incubate for 1-2 hours.

  • Add 50 µL of the appropriate stimulant (e.g., LPS at 100 ng/mL).

  • Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's instructions.

  • Analyze the data by comparing cytokine levels in spebrutinib-treated wells to the vehicle-treated, stimulated control.

Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to determine the effect of spebrutinib on the induction of apoptosis in primary human B-cells.

Materials:

  • This compound

  • Primary human B-cells

  • RPMI-1640 medium (as described above)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 24-well tissue culture plates

  • Flow cytometer

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Isolate and culture primary human B-cells as described in the proliferation assay protocol.

  • Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/mL in a final volume of 1 mL per well.

  • Treat the cells with various concentrations of spebrutinib or vehicle control.

  • Incubate for 24-48 hours at 37°C with 5% CO₂.

  • After incubation, harvest the cells by gentle pipetting and transfer to flow cytometry tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion

This compound is a potent and selective inhibitor of BTK that demonstrates significant effects on primary human immune cells in vitro. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of spebrutinib on B-cell proliferation, cytokine release, and apoptosis. These assays are valuable tools for elucidating the mechanism of action of BTK inhibitors and for the preclinical evaluation of their therapeutic potential in various B-cell-driven diseases.

References

Spebrutinib Besylate: A Tool for Interrogating B-Cell Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (also known as CC-292) is a potent and selective, orally bioavailable small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a crucial role in the development, activation, proliferation, and survival of B lymphocytes.[1][3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Spebrutinib acts as an irreversible covalent inhibitor by binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its enzymatic activity and downstream signaling.[3][6] This property makes spebrutinib an invaluable tool for studying the intricate mechanisms of BCR signaling in both healthy and diseased states. These application notes provide detailed protocols for utilizing spebrutinib to investigate BCR pathway function.

Mechanism of Action

Upon engagement of the B-cell receptor by an antigen, a signaling cascade is initiated, involving a series of phosphorylation events mediated by tyrosine kinases.[7] Key among these is Bruton's tyrosine kinase (BTK), which is activated downstream of spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase (PI3K).[4] Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that culminate in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[6][8] Spebrutinib's irreversible binding to BTK effectively halts this cascade, providing a specific means to study the consequences of BTK inhibition on various cellular processes.[1]

Data Presentation

The following tables summarize key quantitative data regarding the activity of spebrutinib from in vitro studies.

Table 1: In Vitro Inhibitory Activity of Spebrutinib

ParameterValueCell Type/Assay ConditionReference
IC50 (BTK) 0.5 nMEnzymatic Assay[6]
IC50 (B-cell proliferation) Potent inhibitionα-IgM and CpG stimulated primary human B cells[9]
BTK Occupancy Median 83%Peripheral blood from RA patients[9]

Table 2: Effects of Spebrutinib on B-cell Activation Markers and Cytokine Production

Marker/CytokineEffectCell Type/ConditionReference
CD86, CD40, CD54, CD69 Reduction in expressionα-IgM and CpG stimulated CD19+ B cells[2]
CXCL13, MIP-1β Significant reduction in serum levelsRA patients[9]
Lymphoid and Myeloid Cytokines Reduced productionPrimary human lymphoid and myeloid cells[9]

Experimental Protocols

Herein are detailed methodologies for key experiments to study BCR signaling using spebrutinib.

Protocol 1: In Vitro B-cell Proliferation Assay

This protocol details a method to assess the inhibitory effect of spebrutinib on B-cell proliferation following BCR stimulation.

Materials:

  • Spebrutinib besylate

  • Primary human B cells (CD19+)

  • RPMI 1640 medium with 10% FBS

  • Anti-IgM antibody

  • CpG oligodeoxynucleotide

  • 3H-thymidine

  • 96-well cell culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate primary human B cells using a positive or negative selection kit.

  • Resuspend B cells at a concentration of 1 x 106 cells/mL in RPMI 1640 supplemented with 10% FBS.

  • Plate 0.2 x 106 B cells (200 µL) per well in a 96-well plate.[2]

  • Prepare serial dilutions of spebrutinib (e.g., 0.0001–100 µM) in culture medium.[2]

  • Add the desired concentrations of spebrutinib to the wells and incubate for 1 hour at 37°C.

  • Stimulate the B cells by adding anti-IgM (10 µg/mL) and CpG (10 µg/mL).[2]

  • Incubate the plates for 3 days at 37°C in a humidified 5% CO2 atmosphere.

  • During the last 24 hours of incubation, add 1 µCi/well of 3H-thymidine.[2]

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporation of 3H-thymidine using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Flow Cytometric Analysis of B-cell Activation Markers

This protocol outlines the procedure to evaluate the effect of spebrutinib on the expression of B-cell activation markers.

Materials:

  • This compound

  • CD19+ B cells

  • Anti-IgM antibody

  • CpG oligodeoxynucleotide

  • Fluorochrome-conjugated antibodies against CD86, CD40, CD54, and CD69

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate CD19+ B cells.

  • Incubate the B cells with varying concentrations of spebrutinib for 1 hour.[2]

  • Stimulate the cells with anti-IgM (10 µg/mL) and CpG (10 µg/mL) for 24 hours.[2]

  • Wash the cells with FACS buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against CD86, CD40, CD54, and CD69 for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using flow cytometry analysis software to determine the percentage of positive cells and the mean fluorescence intensity for each marker.

Protocol 3: Western Blot Analysis of BCR Signaling Proteins

This protocol describes how to assess the phosphorylation status of key proteins in the BCR signaling pathway following spebrutinib treatment.

Materials:

  • This compound

  • B-cell lymphoma cell line (e.g., Ramos) or primary B cells

  • Anti-IgM antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2 (Y1217), total PLCγ2, phospho-ERK (T202/Y204), and total ERK.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture B cells and treat with desired concentrations of spebrutinib for 1 hour.

  • Stimulate the cells with anti-IgM (10 µg/mL) for 15 minutes.[10]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

The following diagrams illustrate the B-cell receptor signaling pathway and a general experimental workflow for studying the effects of spebrutinib.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK PI3K PI3K SYK->PI3K BTK BTK SYK->BTK PI3K->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling PLCG2->Downstream Spebrutinib Spebrutinib Spebrutinib->BTK Inhibition Antigen Antigen Antigen->BCR Activation

Caption: B-Cell Receptor Signaling Pathway and the Point of Inhibition by Spebrutinib.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Isolate B Cells Preincubation Pre-incubate with Spebrutinib Start->Preincubation Stimulation Stimulate B-Cell Receptor (e.g., anti-IgM) Preincubation->Stimulation Proliferation Proliferation Assay (³H-thymidine) Stimulation->Proliferation FlowCytometry Flow Cytometry (Activation Markers) Stimulation->FlowCytometry WesternBlot Western Blot (Phosphorylation) Stimulation->WesternBlot Analysis Data Analysis Proliferation->Analysis FlowCytometry->Analysis WesternBlot->Analysis

Caption: General Experimental Workflow for Studying Spebrutinib's Effects on B-Cell Function.

References

Troubleshooting & Optimization

Troubleshooting spebrutinib besylate solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with spebrutinib besylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to use fresh, anhydrous DMSO to prepare stock solutions.[1][2] The compound is reported to be insoluble in water and ethanol.[2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1][2] Sonication may be used to aid dissolution.[3] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to two years.[1] For shorter-term storage, -20°C for up to one year is acceptable.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][3]

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving this compound.

  • Solution: Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2] Gentle warming and sonication can also help to facilitate dissolution.[3]

Problem: My this compound precipitates when I dilute my DMSO stock solution in aqueous media (e.g., PBS or cell culture medium).

  • Solution: This is a common issue for hydrophobic compounds. To minimize precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer or medium while vortexing. For in vivo studies, a formulation using DMSO, PEG300, and Tween-80 in saline has been described.[4] A similar approach with a lower percentage of organic solvent may be adapted for in vitro experiments. It is crucial to not exceed a certain percentage of the organic solvent in the final aqueous solution to avoid precipitation.

Stability Concerns

Problem: I am unsure about the stability of my this compound working solution during my experiment.

  • Solution: For cell-based assays, it is best practice to prepare fresh working solutions from a frozen stock solution for each experiment. If short-term storage of a working solution is necessary, it can be stored at 4°C for up to a week if the solution is clear.[3] However, if the working solution is a suspension, it should be prepared fresh immediately before use.[3]

Problem: How many times can I freeze and thaw my this compound stock solution?

  • Solution: It is strongly recommended to aliquot your stock solution after preparation to minimize the number of freeze-thaw cycles.[1][3] While the exact number of cycles that this compound can tolerate without degradation is not specified, it is a general good practice to avoid more than a few freeze-thaw cycles for any compound to maintain its integrity.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 45 mg/mL[1] / 85 mg/mL[2]Use fresh, anhydrous DMSO. Sonication can aid dissolution.
WaterInsoluble[2]
EthanolInsoluble[2]
PBS (pH 7.4)Not explicitly quantified, but dilution from DMSO stock is possible with care to avoid precipitation.See troubleshooting guide for preparing aqueous working solutions.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationRecommendations
Powder-20°C3 years[1]
4°C2 years[1]
DMSO Stock Solution-80°C2 years[1]Aliquot to avoid freeze-thaw cycles.
-20°C1 year[1]Aliquot to avoid freeze-thaw cycles.
Aqueous Working Solution4°CUp to 1 week (if clear solution)[3]Prepare fresh if possible. If a suspension, use immediately.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Calculate the mass of this compound (Molecular Weight: 581.62 g/mol ) required to make the desired volume of a 10 mM solution.

  • Weigh the calculated amount of this compound powder in a suitable vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial.

  • Vortex the solution until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Preparing a Working Solution in Cell Culture Medium:

  • Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Vortex the stock solution briefly.

  • While vortexing the cell culture medium, add the required volume of the DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity to the cells.

  • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK CD19 CD19 PI3K PI3K CD19->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release IKK IKK PKC->IKK ERK ERK PKC->ERK NFkB NF-κB IKK->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription ERK->Transcription Spebrutinib Spebrutinib Spebrutinib->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A Weigh Spebrutinib Besylate Powder B Dissolve in Anhydrous DMSO A->B C Create Aliquots B->C D Store at -80°C C->D E Thaw Single Aliquot D->E For each experiment F Prepare Working Solution in Aqueous Medium E->F G Treat Cells/Perform Assay F->G H Data Acquisition G->H

Caption: Recommended Experimental Workflow for this compound.

Troubleshooting_Logic Start Encounter Issue Issue_Type What is the issue? Start->Issue_Type Solubility Solubility Issue Issue_Type->Solubility Solubility Stability Stability Issue Issue_Type->Stability Stability Sol_Q1 Using fresh anhydrous DMSO? Solubility->Sol_Q1 Stab_Q1 Working solution stored >1 week? Stability->Stab_Q1 Sol_A1_No Use fresh, anhydrous DMSO Sol_Q1->Sol_A1_No No Sol_Q2 Precipitation in aqueous buffer? Sol_Q1->Sol_Q2 Yes Sol_A1_Yes Use sonication or gentle warming Sol_Q2->Sol_A1_Yes No Sol_A2 Add DMSO stock to buffer while vortexing Sol_Q2->Sol_A2 Yes Stab_A1_Yes Prepare fresh working solution Stab_Q1->Stab_A1_Yes Yes Stab_Q2 Multiple freeze- thaw cycles? Stab_Q1->Stab_Q2 No Stab_A1_No Check for precipitate Stab_A1_No->Stab_Q2 Stab_A2_Yes Use a fresh aliquot Stab_Q2->Stab_A2_Yes Yes Stab_A2_No Consider other factors Stab_Q2->Stab_A2_No No

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Spebrutinib Besylate Dosage for Maximal BTK Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spebrutinib besylate dosage for maximal Bruton's tyrosine kinase (BTK) occupancy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the besylate salt form of spebrutinib, an orally bioavailable and selective inhibitor of Bruton's tyrosine kinase (BTK).[1] Spebrutinib forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition of its kinase activity.[2][3] This prevents BTK from participating in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[1][3]

Q2: Why is measuring BTK occupancy important for dosage optimization?

Measuring BTK occupancy provides a direct assessment of target engagement, indicating the percentage of BTK molecules that are bound by spebrutinib. This pharmacodynamic biomarker is critical for establishing a dose-response relationship and determining the optimal concentration of spebrutinib required to achieve and maintain sufficient inhibition of the target in your experimental model.[4] For irreversible inhibitors like spebrutinib, high BTK occupancy is often correlated with sustained pathway inhibition and therapeutic efficacy.

Q3: What are the common methods to measure BTK occupancy?

The most common methods for quantifying BTK occupancy are biochemical assays performed on cell lysates or peripheral blood mononuclear cells (PBMCs). These include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays simultaneously measure both the free (unbound) and total BTK levels in a sample, providing an accurate determination of occupancy.[4][5] They are homogeneous (no-wash) assays, making them suitable for high-throughput screening.[4]

  • ELISA-based Methods: These assays typically involve capturing total BTK from a sample and then using a probe that binds to the active site of unoccupied BTK to determine the free fraction.[6][7]

Q4: What level of BTK occupancy should be targeted?

Generally, for covalent BTK inhibitors, near-complete and sustained BTK occupancy (>90%) is often the goal to achieve maximal therapeutic effect.[1] However, the optimal level of occupancy can vary depending on the specific biological context, the cell type being studied, and the desired experimental outcome. It is recommended to perform dose-response experiments to determine the spebrutinib concentration that achieves the desired level of BTK occupancy and downstream signaling inhibition in your specific system.

Data Presentation

Table 1: In Vitro Potency of Spebrutinib in Cellular Assays

Assay TypeCell TypeParameterValue (nM)
B-cell Proliferation InhibitionHuman B-cellsIC50700
FcγR-stimulated TNF-α ProductionMacrophagesIC50<1000
FCεR-induced DegranulationBasophilsIC50<1000
B-cell Receptor Activation (CD69)Human Whole BloodEC50140

Data synthesized from preclinical pharmacology studies.[2][8]

Table 2: Clinical BTK Occupancy with Spebrutinib

Dosing RegimenTissueMedian BTK OccupancyTime Point
375 mg/dayPeripheral Blood83%Week 1
375 mg/dayPeripheral Blood86%Week 2
375 mg/dayPeripheral Blood88%Week 4

Data from a Phase 2a clinical study in patients with rheumatoid arthritis.[2]

Mandatory Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) IgA_IgB Igα/Igβ BCR->IgA_IgB 2. Aggregation Lyn Lyn IgA_IgB->Lyn 3. Phosphorylation CD19 CD19 Syk Syk Lyn->Syk 4. Activation BTK BTK Syk->BTK 5. Activation PLCg2 PLCγ2 BTK->PLCg2 6. Activation Spebrutinib Spebrutinib Spebrutinib->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression Antigen Antigen Antigen->BCR Experimental_Workflow_BTK_Occupancy cluster_sample_prep Sample Preparation cluster_assay TR-FRET Assay cluster_analysis Data Analysis start Start: Whole Blood or Isolated PBMCs treatment Incubate with varying concentrations of This compound start->treatment lysis Cell Lysis treatment->lysis add_reagents Add TR-FRET Reagents: - Tb-anti-BTK (Donor) - Probe for free BTK (Acceptor 1) - D2-anti-BTK (Acceptor 2) lysis->add_reagents incubation Incubate add_reagents->incubation readout Read TR-FRET Signal (665nm and 620nm) incubation->readout calculate_ratio Calculate Ratio of Free BTK to Total BTK readout->calculate_ratio determine_occupancy Determine % BTK Occupancy calculate_ratio->determine_occupancy dose_response Generate Dose-Response Curve determine_occupancy->dose_response

References

Technical Support Center: Improving the Bioavailability of Spebrutinib Besylate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of spebrutinib besylate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

Spebrutinib (formerly CC-292) is an orally administered, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[3][4][5][6] Its role in various B-cell malignancies and autoimmune diseases makes it an important therapeutic target. However, like many kinase inhibitors, spebrutinib is a poorly water-soluble compound, which can lead to low and variable oral bioavailability, potentially impacting its therapeutic efficacy.

Q2: What are the common reasons for poor oral bioavailability of this compound?

The primary reasons for the poor oral bioavailability of this compound are expected to be:

  • Low Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its low solubility in gastrointestinal fluids limits the amount of drug that can be absorbed.

  • Poor Dissolution Rate: The rate at which the solid drug dissolves in the GI tract is a critical factor for absorption. For poorly soluble compounds, this rate is often slow.

  • First-Pass Metabolism: Although specific data for spebrutinib is limited in the public domain, drugs of this class can be subject to significant metabolism in the gut wall and liver before reaching systemic circulation.

Q3: Which animal models are typically used for preclinical bioavailability studies of this compound?

Standard preclinical animal models for pharmacokinetic studies include rats, dogs, and non-human primates (e.g., cynomolgus monkeys).[7][8][9] These models are chosen to provide data on inter-species differences in drug metabolism and absorption, which helps in predicting human pharmacokinetics.

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations of Spebrutinib in Rats

Problem: After oral administration of a simple suspension of this compound in rats, the plasma concentrations are low and show high inter-animal variability.

Possible Causes:

  • Poor dissolution of the drug in the rat's gastrointestinal tract.

  • Rapid transit time in the rat, not allowing sufficient time for dissolution and absorption.

  • High first-pass metabolism in the rat liver.

Troubleshooting Strategies:

  • Formulation Enhancement:

    • Micronization/Nanonization: Reduce the particle size of the this compound powder to increase the surface area for dissolution.

    • Amorphous Solid Dispersions (ASDs): Formulate this compound with a polymer (e.g., HPMC, PVP) to create an amorphous solid dispersion. This can significantly improve solubility and dissolution rate.

    • Lipid-Based Formulations:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-surfactants. When this mixture comes into contact with aqueous GI fluids, it forms a fine emulsion, increasing the surface area for absorption.

      • Nanosuspensions: Suspend nanosized drug particles in a liquid medium, often with stabilizers.

    • Complexation: Use cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of the drug.[10][11]

  • Dosing Protocol Modification:

    • Ensure the use of a consistent and appropriate vehicle for suspension if not using an enhanced formulation.

    • Consider the fasting state of the animals, as food can significantly impact the absorption of poorly soluble drugs.

Illustrative Data: Impact of Formulation on Spebrutinib Bioavailability in Rats

The following table presents illustrative data to demonstrate the potential impact of different formulation strategies on the oral bioavailability of this compound in rats.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Simple Suspension20150 ± 452.0600 ± 1805
Micronized Suspension20300 ± 701.51200 ± 25010
Amorphous Solid Dispersion20800 ± 1501.04800 ± 90040
SEDDS Formulation201200 ± 2000.57200 ± 120060

Note: This data is for illustrative purposes and is based on typical improvements seen with these formulation strategies for poorly soluble drugs.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Polymer (e.g., HPMC-AS, PVP K30)

  • Organic solvent (e.g., acetone, methanol)

  • Spray dryer or rotary evaporator

  • Mortar and pestle

Method (Spray Drying):

  • Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Stir the solution until both components are fully dissolved.

  • Set the parameters of the spray dryer (inlet temperature, spray rate, gas flow rate) to appropriate values for the solvent system.

  • Spray the solution into the drying chamber.

  • Collect the resulting solid dispersion powder.

  • Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Oral Dosing and Blood Sampling in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • This compound formulation

Method:

  • Fast the rats overnight (with free access to water) before dosing.

  • Prepare the this compound formulation at the desired concentration.

  • Administer the formulation to the rats via oral gavage at a specific dose volume (e.g., 5 mL/kg).

  • Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for spebrutinib concentration using a validated analytical method (e.g., LC-MS/MS).

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 IP3 IP3 PLCg2->IP3 Cleaves DAG DAG PLCg2->DAG Cleaves Ca Ca²⁺ Release IP3->Ca Cleaves PKC PKC DAG->PKC Cleaves Proliferation Cell Proliferation & Survival Ca->Proliferation Cleaves NFkB NF-κB Pathway PKC->NFkB Cleaves NFkB->Proliferation Cleaves Spebrutinib Spebrutinib Spebrutinib->BTK Inhibits Cleaves

Caption: BTK signaling pathway in B-cell activation.

Experimental Workflow for Improving Spebrutinib Bioavailability

Experimental_Workflow A Start: Poorly Soluble This compound B Formulation Development A->B C Simple Suspension B->C D Amorphous Solid Dispersion B->D E SEDDS B->E F In Vivo Animal Study (e.g., Rats) C->F D->F E->F G Pharmacokinetic Analysis (LC-MS/MS) F->G H Data Interpretation: Cmax, Tmax, AUC, Bioavailability G->H I Optimized Formulation with Improved Bioavailability H->I

Caption: Workflow for enhancing spebrutinib bioavailability.

References

Technical Support Center: Managing Cytotoxicity of Spebrutinib Besylate in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the in vitro cytotoxicity of spebrutinib besylate in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2][3] By covalently binding to the cysteine residue (Cys481) in the active site of BTK, spebrutinib blocks its downstream signaling.[3] This inhibition of pro-survival pathways is the primary mechanism of its intended cytotoxic effect on malignant B-cells. However, this can also lead to cytotoxicity in non-malignant B-cells and potentially other cell types in long-term culture.

Q2: What are the typical working concentrations for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. For short-term assays (e.g., 72 hours), the IC50 for inhibiting B-cell proliferation has been reported to be approximately 0.7 µM.[4] For long-term cultures, it is advisable to start with a dose-response experiment to determine the optimal concentration that balances efficacy with manageable cytotoxicity for your specific cell line. A starting range of 1 nM to 10 µM is often used for initial dose-finding studies.[5]

Q3: Are there known off-target effects of this compound that could contribute to cytotoxicity?

While spebrutinib is considered a selective BTK inhibitor, like many kinase inhibitors, it can have off-target effects, especially at higher concentrations. The acrylamide moiety in spebrutinib's structure is a structural alert for potential toxicity.[6][7] Off-target inhibition of other kinases can lead to unintended biological consequences and contribute to cytotoxicity. It is important to consider that some observed cytotoxicity may not be solely due to BTK inhibition.

Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?

Cytotoxicity refers to the killing of cells, while cytostatic effects inhibit cell proliferation without causing cell death. To differentiate between these, it is recommended to use a combination of assays. A proliferation assay (e.g., Ki-67 staining or cell counting over time) can assess the cytostatic effect.[8] A viability assay that measures membrane integrity (e.g., trypan blue exclusion or a live/dead fluorescent stain) can quantify cytotoxic effects.[9]

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed in Early Stages of Long-Term Culture
Possible Cause Recommended Solution
Initial drug concentration is too high. Perform a dose-response curve to determine the IC50 for your specific cell line and experimental duration. Start with concentrations at or below the IC50 for long-term studies.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to verify.
Cell line is highly sensitive to BTK inhibition. Consider using a cell line with known lower sensitivity or genetically modifying your cell line to express a resistant BTK mutant (if applicable to your research question).
Rapid depletion of essential nutrients. Increase the frequency of media changes or use a richer culture medium formulation.
Issue 2: Gradual Decline in Cell Viability Over Several Weeks
Possible Cause Recommended Solution
Cumulative drug toxicity. Consider an intermittent dosing strategy (e.g., 3 days on, 4 days off) to allow cells to recover.[10] This can sometimes delay the emergence of resistance and reduce long-term toxicity.
Induction of cellular stress pathways. Monitor markers of cellular stress such as reactive oxygen species (ROS) production or activation of apoptosis pathways (e.g., caspase-3 cleavage). If stress is detected, consider co-treatment with an antioxidant or a pan-caspase inhibitor, being mindful of potential experimental confounds.
Selection of a drug-resistant, slower-growing population. Regularly monitor the morphology and doubling time of your cells. If changes are observed, re-evaluate the drug concentration and consider re-deriving the cell line from a frozen stock.
Drug degradation in culture medium. Prepare fresh drug dilutions regularly and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies. These values should be used as a reference, and it is crucial to determine the specific values for your experimental system.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Spebrutinib

Assay Cell Type/Target IC50 Value Reference
B-cell ProliferationPrimary Human B-cells0.7 µM[4]
T-cell ProliferationPrimary Human T-cells4.6 µM[4]
BTK Kinase ActivityBiochemical Assay<0.5 nM

Table 2: Example Dose-Response Data for a Hypothetical Sensitive B-cell Lymphoma Cell Line

Spebrutinib Conc. (µM) % Viability (72h)
0 (Control)100
0.0195
0.180
0.555
1.030
5.010
10.0<5

Note: This table is illustrative. Actual results will vary based on the cell line and assay conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[11]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50.

Protocol 2: Monitoring Cellular Stress via Measurement of Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with this compound at various concentrations and time points. Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining:

    • Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).

    • Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells at a final concentration of 10 µM.[12]

    • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 535 nm Em for DCF).

  • Analysis: Compare the fluorescence intensity of the treated cells to the controls to determine the level of ROS production.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC RAS_MAPK RAS-MAPK Pathway PKC->RAS_MAPK NFkB NF-κB Pathway PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) RAS_MAPK->Transcription NFkB->Transcription Spebrutinib This compound Spebrutinib->BTK Irreversible Inhibition Experimental_Workflow_Cytotoxicity start Start: Seed Cells treatment Treat with Spebrutinib (Dose-Response) start->treatment incubation Incubate (e.g., 72h) treatment->incubation assay Perform Viability Assay (e.g., MTS) incubation->assay data_analysis Analyze Data: Calculate IC50 assay->data_analysis end End: Determine Optimal Conc. data_analysis->end Troubleshooting_Logic start Observe High Cytotoxicity check_conc Is concentration optimized? start->check_conc check_solvent Is solvent control OK? check_conc->check_solvent Yes optimize_conc Action: Perform Dose-Response check_conc->optimize_conc No check_duration Is it a long-term culture? check_solvent->check_duration Yes reduce_solvent Action: Lower Solvent Concentration check_solvent->reduce_solvent No intermittent_dosing Action: Consider Intermittent Dosing check_duration->intermittent_dosing Yes monitor_stress Action: Monitor Cellular Stress check_duration->monitor_stress Yes

References

Validation & Comparative

Spebrutinib Besylate vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative selectivity of two prominent Bruton's tyrosine kinase (BTK) inhibitors, spebrutinib besylate and ibrutinib, reveals significant differences in their off-target activities. While both drugs effectively inhibit BTK, a key component of the B-cell receptor (BCR) signaling pathway crucial for the proliferation of malignant B-cells, their broader kinase interaction profiles diverge, with potential implications for their clinical safety and efficacy.

Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2] However, its clinical use is associated with off-target effects, such as atrial fibrillation and bleeding, which are attributed to its inhibition of other kinases like TEC family kinases and EGFR.[2][3][4] This has spurred the development of second-generation BTK inhibitors, including spebrutinib, designed for greater selectivity and potentially a more favorable safety profile.

This guide provides a comparative analysis of the selectivity of this compound and ibrutinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Kinase Inhibition Profile: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A more selective inhibitor is expected to have fewer off-target effects and, therefore, a better safety profile. Kinome profiling studies have been instrumental in elucidating the selectivity of spebrutinib and ibrutinib.

Biochemical and cellular assays have demonstrated that while both spebrutinib and ibrutinib are potent inhibitors of BTK, ibrutinib exhibits a broader range of off-target kinase inhibition.[5] A kinome scan assessing the inhibition of a large panel of human wild-type kinases at a 1 µM concentration revealed a significantly higher "hit rate" for ibrutinib compared to other BTK inhibitors, including spebrutinib.[5][6]

InhibitorBTK IC50 (nM)Kinase Hit Rate (>65% inhibition at 1 µM)Key Off-Target Kinases Inhibited
This compound <0.5[7]8.3%[5][6]Yes, c-Src, Brk, Lyn, Fyn (at higher concentrations)[7]
Ibrutinib ~0.59.4%[5][6]TEC family kinases (ITK, TEC), EGFR, ERBB2/4, JAK3, BLK, BMX[5][8][9][10]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. The kinase hit rate represents the percentage of kinases in a large panel that are significantly inhibited at a given concentration.

Experimental Methodologies for Determining Kinase Selectivity

The assessment of kinase inhibitor selectivity involves a variety of in vitro and cellular assays. These experimental protocols are crucial for understanding the interaction of a drug with its intended target and potential off-targets.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common methods include:

  • IMAP (Immobilized Metal Affinity for Phosphochemicals): This fluorescence polarization-based assay detects the phosphorylation of a substrate peptide by a kinase.

  • LanthaScreen™: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a phosphospecific antibody to the phosphorylated substrate.

  • Z'-LYTE™: This assay also utilizes FRET to measure kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

  • KINOMEscan™: This is a high-throughput competition binding assay that quantitatively measures the interactions of a test compound against a large panel of human kinases. The amount of kinase captured by an immobilized ligand is measured in the presence and absence of the test compound.

Cellular Assays

Cell-based assays are essential for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context. These assays can measure:

  • On-Target Inhibition: This is often assessed by measuring the inhibition of B-cell receptor (BCR)-mediated signaling events in B-cells, such as the phosphorylation of downstream targets like PLCγ2 or the activation of cell surface markers like CD69.[5][6]

  • Off-Target Inhibition: This can be evaluated by examining the effect of the inhibitor on signaling pathways in cell lines that are dependent on known off-target kinases. For example, the inhibition of epidermal growth factor (EGF)-induced EGFR phosphorylation in A431 cells is a common assay to assess off-target activity on EGFR.[5][6]

Signaling Pathways and Experimental Workflow

The primary target of both spebrutinib and ibrutinib is Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that is essential for B-cell proliferation, survival, and trafficking.[1][11]

BCR_Signaling_Pathway cluster_inhibitors Inhibitors BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Cell_Proliferation Cell Proliferation & Survival NFkB->Cell_Proliferation Spebrutinib Spebrutinib Spebrutinib->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: B-cell receptor (BCR) signaling pathway and the point of inhibition by spebrutinib and ibrutinib.

The experimental workflow for assessing kinase inhibitor selectivity typically involves a tiered approach, starting with broad screening and progressing to more focused cellular and functional assays.

Kinase_Selectivity_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: Broad Kinome Profiling (e.g., KINOMEscan™) Compound_Library->Primary_Screen Hit_Identification Hit Identification: Identify compounds with desired on-target activity and minimal off-target hits Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: Biochemical IC50 determination for on-target and key off-target kinases Hit_Identification->Secondary_Assays Cellular_Assays Cellular Assays: On-target pathway inhibition (e.g., BCR signaling) Off-target pathway inhibition (e.g., EGFR signaling) Secondary_Assays->Cellular_Assays Lead_Optimization Lead Optimization: Structure-activity relationship studies to improve selectivity and potency Cellular_Assays->Lead_Optimization

Caption: A typical experimental workflow for determining the selectivity of kinase inhibitors.

Conclusion

The comparative analysis of this compound and ibrutinib highlights a key trend in the development of kinase inhibitors: the pursuit of increased selectivity to improve safety. While both are potent BTK inhibitors, the available data indicates that spebrutinib has a more focused kinase inhibition profile compared to the first-generation inhibitor, ibrutinib. This difference in selectivity, particularly the reduced inhibition of kinases like EGFR and certain TEC family members by spebrutinib, may translate to a more favorable side-effect profile in clinical settings. For researchers and drug development professionals, these findings underscore the importance of comprehensive kinase profiling in the early stages of drug discovery to identify candidates with the optimal balance of potency and selectivity.

References

A Head-to-Head Examination of Spebrutinib and Other Second-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of irreversible BTK inhibitors has revolutionized treatment paradigms, with second-generation inhibitors aiming to improve upon the selectivity and safety profile of the first-in-class drug, ibrutinib. This guide provides a comparative analysis of spebrutinib (CC-292), a second-generation BTK inhibitor, against its contemporaries, acalabrutinib and zanubrutinib, focusing on preclinical data to inform research and development decisions.

Biochemical and Cellular Potency

Spebrutinib, along with acalabrutinib and zanubrutinib, are covalent inhibitors that target the Cys481 residue in the active site of BTK.[1] Preclinical studies have demonstrated that all three are potent inhibitors of BTK. However, their potency varies across different assay formats.

In biochemical assays, spebrutinib demonstrates a strong inhibitory effect on BTK, with a reported IC50 of 0.5 nM.[1] Comparative studies have shown that while ibrutinib and zanubrutinib may appear more potent in biochemical binding kinetics, these differences are less pronounced in cellular assays.[2] For instance, in human whole blood assays, which more closely mimic physiological conditions, the EC50 values for ibrutinib, acalabrutinib, and zanubrutinib are all below 10 nM, whereas spebrutinib shows a higher EC50 of 140 nM.[1][3] This suggests that the cellular environment may impact the relative potency of these inhibitors.

InhibitorBTK IC50 (nM) [Biochemical Assay]BTK EC50 (nM) [Human Whole Blood]
Spebrutinib 0.5[1]140[1][3]
Acalabrutinib Not directly compared in the same study<10[1][3]
Zanubrutinib Not directly compared in the same study<10[1][3]
Ibrutinib (First-Generation) Not directly compared in the same study<10[1][3]

Kinase Selectivity and Off-Target Effects

A key differentiator among second-generation BTK inhibitors is their kinase selectivity profile. Off-target inhibition of other kinases, such as EGFR and ITK, by first-generation inhibitors has been associated with adverse effects.[4] Second-generation inhibitors have been designed to minimize these off-target activities.

Kinome profiling reveals that acalabrutinib has the highest selectivity for BTK, with the lowest percentage of off-target kinase inhibition at a 1 µM concentration (1.5%), followed by zanubrutinib (4.3%) and then spebrutinib (8.3%).[1][3] For comparison, the first-generation inhibitor ibrutinib has an off-target kinase inhibition rate of 9.4%.[1][3]

Specifically, in cellular assays for off-target inhibition of EGFR, acalabrutinib shows minimal activity (EC50 >10 µM).[1][3] In contrast, spebrutinib has an EC50 of 4.7 µM for EGFR, while zanubrutinib is more potent at 0.39 µM.[1][3] Similarly, for off-target effects on T-cell receptor signaling, spebrutinib and zanubrutinib have EC50 values of less than 1 µM in Jurkat T-cells, whereas acalabrutinib shows no significant inhibition up to 10 µM.[1][3]

InhibitorKinase Hit Rate at 1µM (% of kinome)[1][3]EGFR EC50 (µM) [Cellular Assay][1][3]ITK/TCR Signaling EC50 (µM) [Jurkat T-cells][1][3]
Spebrutinib 8.34.7<1
Acalabrutinib 1.5>10>10
Zanubrutinib 4.30.39<1
Ibrutinib (First-Generation) 9.40.07<1

Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of BTK inhibitors.

Biochemical Kinase Inhibition Assays (IMAP and LanthaScreen)

Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by BTK.

  • IMAP (Immobilized Metal Affinity-based Fluorescence Polarization): This assay quantifies the phosphorylated product through its binding to nanoparticles containing trivalent metal ions. This binding results in a change in the fluorescence polarization of a fluorescently labeled substrate.

  • LanthaScreen: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected by the displacement of the tracer by the inhibitor, leading to a decrease in the FRET signal.

General Protocol Outline:

  • BTK enzyme is incubated with the test inhibitor at various concentrations.

  • A fluorescently labeled substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period.

  • A detection reagent (IMAP beads or LanthaScreen FRET pair) is added.

  • The signal (fluorescence polarization or TR-FRET) is measured, and IC50 values are calculated.

Cellular B-Cell Activation Assay (CD69 Expression)

Principle: This assay assesses the inhibitor's ability to block B-cell receptor (BCR) signaling, which is a key pathway for B-cell activation. Upregulation of the surface marker CD69 is an early indicator of B-cell activation.

General Protocol Outline:

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood are pre-incubated with the BTK inhibitor.

  • B-cells are stimulated with a BCR activator (e.g., anti-IgD antibody).

  • After an incubation period, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.

  • The expression of CD69 on the B-cell population is analyzed by flow cytometry.

  • The EC50 value, the concentration of inhibitor that causes 50% inhibition of CD69 upregulation, is determined.

Kinase Selectivity Profiling (KINOMEscan)

Principle: This technology uses a competition binding assay to quantify the interactions of a test compound with a large panel of kinases.

General Protocol Outline:

  • A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

  • The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

  • A lower amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

  • The results are reported as the percentage of the kinome that is inhibited at a specific concentration of the test compound.

Cellular Off-Target Kinase Assays (EGFR Phosphorylation and T-Cell Activation)

Principle: These assays measure the inhibitor's effect on signaling pathways in cells that are known to be affected by off-target kinase inhibition.

  • EGFR Phosphorylation: This is typically performed in a cell line that overexpresses EGFR, such as A431 cells. The assay measures the inhibitor's ability to block the autophosphorylation of EGFR upon stimulation with epidermal growth factor (EGF).

  • T-Cell Activation: This is often assessed in Jurkat T-cells. The assay measures the inhibitor's effect on the production of interleukin-2 (IL-2) following stimulation of the T-cell receptor (TCR).

General Protocol Outline:

  • The relevant cell line (e.g., A431 or Jurkat) is treated with the BTK inhibitor.

  • The cells are then stimulated with the appropriate activator (EGF for EGFR, anti-CD3/CD28 antibodies for TCR).

  • The level of EGFR phosphorylation or IL-2 production is measured using techniques such as ELISA or flow cytometry.

  • The EC50 value for the inhibition of the off-target pathway is calculated.

Signaling Pathway and Experimental Workflow Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation Spebrutinib Spebrutinib Spebrutinib->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of spebrutinib.

Cellular_Activation_Assay_Workflow cluster_0 Cell Preparation and Treatment cluster_1 Staining and Analysis Isolate PBMCs Isolate PBMCs Incubate with BTKi Incubate with BTKi Isolate PBMCs->Incubate with BTKi Stimulate BCR Stimulate BCR Incubate with BTKi->Stimulate BCR Stain with Antibodies Stain with fluorescent antibodies (CD19, CD69) Stimulate BCR->Stain with Antibodies Flow Cytometry Analyze by Flow Cytometry Stain with Antibodies->Flow Cytometry Calculate EC50 Calculate EC50 Flow Cytometry->Calculate EC50

Caption: General workflow for a cellular B-cell activation assay.

Conclusion

Spebrutinib is a potent second-generation BTK inhibitor with a distinct preclinical profile compared to acalabrutinib and zanubrutinib. While it demonstrates strong biochemical inhibition of BTK, its potency in cellular assays is lower than that of its counterparts. Furthermore, its kinase selectivity profile, while improved over the first-generation inhibitor ibrutinib, is less selective than acalabrutinib and zanubrutinib, with notable off-target activity on EGFR and T-cell signaling pathways in cellular assays. These preclinical differences in potency and selectivity may have implications for clinical efficacy and safety, and warrant further investigation in head-to-head clinical trials. The data presented in this guide provides a foundation for researchers and drug developers to make informed decisions in the evolving landscape of BTK inhibitor therapeutics.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Spebrutinib and Zanubrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of irreversible BTK inhibitors has revolutionized patient outcomes, with first-generation inhibitors like ibrutinib demonstrating significant efficacy. However, off-target effects have been associated with a range of adverse events, prompting the development of next-generation inhibitors with improved selectivity. This guide provides a detailed comparison of the safety and toxicity profiles of two such inhibitors: spebrutinib (CC-292) and zanubrutinib (BGB-3111). While direct head-to-head clinical trial data is not yet available, this analysis synthesizes existing clinical and preclinical data to offer a comprehensive overview for researchers and drug development professionals.

Mechanism of Action and Signaling Pathways

Both spebrutinib and zanubrutinib are potent, orally bioavailable, irreversible inhibitors of BTK. They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[1][2][3][4] This blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[1][3]

The selectivity of these inhibitors for BTK over other kinases is a key determinant of their safety profile. Off-target inhibition of kinases such as EGFR, TEC, and ITK has been linked to adverse events observed with first-generation BTK inhibitors.[5][6] Zanubrutinib was specifically designed to minimize off-target inhibition of TEC- and EGFR-family kinases.[7]

BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK_AKT NF-κB, MAPK, AKT Pathways Ca_PKC->NFkB_MAPK_AKT Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK_AKT->Proliferation_Survival Spebrutinib Spebrutinib Spebrutinib->BTK Zanubrutinib Zanubrutinib Zanubrutinib->BTK

Figure 1: Simplified BTK Signaling Pathway and Inhibition by Spebrutinib and Zanubrutinib.

Comparative Safety and Toxicity Data

The following tables summarize the adverse event (AE) data from clinical trials of spebrutinib and zanubrutinib. It is important to note that the patient populations and study designs differ, which limits direct comparison.

Table 1: Overview of Common Adverse Events (Any Grade)
Adverse EventSpebrutinib (Rheumatoid Arthritis)¹Zanubrutinib (B-Cell Malignancies)²
Infections Comparable to PlaceboUpper Respiratory Tract Infection (29.7%)
Hemorrhage Not Reported as CommonContusion (19.5%)
Diarrhea Comparable to Placebo21.1%
Rash Comparable to Placebo16.6%
Fatigue Not Reported as CommonNot Reported in this analysis
Nausea Not Reported as CommonNot Reported in this analysis
Cough Not Reported as Common18.1%

¹Data from a Phase 2a study in patients with active rheumatoid arthritis.[8] ²Pooled data from 10 zanubrutinib monotherapy clinical trials.[5]

Table 2: Grade ≥3 Adverse Events of Interest
Adverse EventSpebrutinib (Rheumatoid Arthritis)¹Zanubrutinib (B-Cell Malignancies)²
Pneumonia Not Reported8.4%
Hypertension Not Reported8.1%
Neutropenia Not ReportedNot specified in this analysis
Atrial Fibrillation Not ReportedLower rates than ibrutinib[9]

¹Data from a Phase 2a study in patients with active rheumatoid arthritis.[8] ²Pooled data from 10 zanubrutinib monotherapy clinical trials.[5]

Head-to-Head Comparative Data (Zanubrutinib vs. Ibrutinib)

The ALPINE and ASPEN studies provide direct comparative safety data for zanubrutinib against the first-generation BTK inhibitor, ibrutinib. These findings highlight the improved safety profile of zanubrutinib.

Table 3: Key Safety Endpoints from Head-to-Head Trials (Zanubrutinib vs. Ibrutinib)
Adverse EventZanubrutinibIbrutinibTrial
Atrial Fibrillation/Flutter (Any Grade) 2.5%10.1%ALPINE[9]
Treatment Discontinuation due to AEs 7.8%13.0%ALPINE[9]
Major Hemorrhage Less commonMore commonASPEN[10]
Diarrhea Less commonMore commonASPEN[10]
Hypertension Less commonMore commonASPEN[10]

Experimental Protocols

Standard methodologies are employed to assess the safety and toxicity of kinase inhibitors throughout their development.

Kinase Selectivity Profiling

This is a critical step to identify potential off-target effects.

Compound Test Compound (Spebrutinib or Zanubrutinib) Kinase_Panel Panel of Recombinant Kinases Compound->Kinase_Panel Binding_Assay Binding/Activity Assay (e.g., KiNativ, KINOMEscan) Kinase_Panel->Binding_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Spebrutinib Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Spebrutinib Besylate are paramount for ensuring laboratory safety and environmental protection. As a potent, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK), this compound requires careful management throughout its lifecycle, including its final disposition.[1][2][3] This guide provides a procedural framework for the safe disposal of this compound in a laboratory setting.

Disclaimer: This document provides general guidance based on established practices for investigational drugs. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for this compound for specific protocols and regulatory requirements.

Step-by-Step Disposal Protocol for this compound

The disposal of investigational drugs, particularly those classified as tyrosine kinase inhibitors, is a regulated process designed to mitigate risks to personnel and the environment.[4] The primary method for disposal is typically incineration by a licensed hazardous waste vendor.[5][6]

1. Hazard Characterization and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous chemical waste. This includes pure compound, solutions, and any materials used for handling (e.g., contaminated vials, pipette tips, gloves).

  • Do not mix this compound waste with non-hazardous or biohazardous waste streams.[5]

2. Contact Environmental Health and Safety (EHS):

  • Before initiating disposal, contact your institution's EHS office.[5][7] They will provide specific guidance on waste container types, labeling requirements, and pickup schedules.

3. Proper Waste Containment and Labeling:

  • Use a compatible, leak-proof container designated for hazardous chemical waste.[7] For solid waste, a securely sealed container is appropriate. For liquid waste, use a container compatible with the solvent used.

  • Clearly label the container with a "HAZARDOUS WASTE" label.[7]

  • On the label, list the full chemical name, "this compound," and specify any solvents and their concentrations.[7] Include the Principal Investigator's name, lab location, and contact information.[7]

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be a secure, secondary containment area away from general lab traffic.[7]

5. Scheduling Waste Pickup:

  • Once the container is full or ready for disposal, submit a chemical waste pickup request to your EHS department.[7]

6. Documentation and Record Keeping:

  • Maintain meticulous records of the disposal process, including the date of disposal and the quantity of this compound discarded.[6][8] These records are essential for regulatory compliance and inventory management.

Summary of Disposal Procedures

StepActionKey ConsiderationsResponsible Party
1 Hazard Classification Treat as hazardous waste. Do not mix with other waste streams.Researcher
2 Consult EHS Obtain institution-specific guidelines for disposal.[5][7]Researcher / EHS
3 Containment & Labeling Use designated hazardous waste containers with proper labels.[7]Researcher
4 Storage Store in a secure Satellite Accumulation Area (SAA).[7]Researcher
5 Waste Pickup Schedule a pickup with the EHS department.[7]Researcher / EHS
6 Documentation Maintain a record of the disposed material.[6][8]Researcher
7 Final Disposition Transport to a licensed facility for incineration.[5][6]EHS / Approved Vendor

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the general procedure for handling hazardous pharmaceutical waste in a research setting, as outlined by environmental safety guidelines, serves as the de facto protocol. This involves the segregation, secure containment, and professional disposal of the chemical waste in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow start Start: this compound Waste Generated is_hazardous Treat as Hazardous Waste? start->is_hazardous contact_ehs Contact Environmental Health & Safety (EHS) is_hazardous->contact_ehs Yes receive_guidance Receive Specific Disposal Guidance contact_ehs->receive_guidance contain_label Contain in Approved Waste Bottle & Label receive_guidance->contain_label store_saa Store in Satellite Accumulation Area (SAA) contain_label->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup document Document Disposal in Lab Records ehs_pickup->document incineration Final Disposal: Incineration via Vendor document->incineration end End incineration->end

Caption: Workflow for the disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Spebrutinib Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Spebrutinib Besylate. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent Bruton's tyrosine kinase (BTK) inhibitor and should be handled with the utmost care as a potentially hazardous compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent pharmaceutical compounds is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.

PPE ComponentStandard SpecificationArea of Use
Gloves ASTM D6978 tested chemotherapy gloves (double gloving recommended)All handling procedures
Eye Protection Chemical splash goggles or safety glasses with side shieldsAll handling procedures
Lab Coat Disposable, impermeable, long-sleeved gown that closes in the backAll handling procedures
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Weighing, reconstituting, or any procedure that may generate aerosols or dust
Shoe Covers Disposable, slip-resistantAreas where this compound is handled

Standard Operating Procedures for Handling this compound

A systematic approach to handling potent compounds minimizes the risk of exposure. The following step-by-step protocols are mandatory.

1. Receiving and Unpacking

  • Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a designated containment area and follow institutional spill procedures.

  • Personnel responsible for unpacking must wear single-use chemotherapy gloves.

  • The delivery containers should be opened within a designated containment area, such as a chemical fume hood or biological safety cabinet.

2. Storage

  • Store this compound in a dedicated, clearly labeled, and secure location.

  • Access to the storage area should be restricted to authorized personnel only.

  • It should be stored in a locked cabinet within a designated area for potent compounds.[1]

  • Maintain storage conditions as recommended by the manufacturer (e.g., temperature, light sensitivity).

3. Weighing and Reconstitution

  • All weighing and reconstitution activities must be conducted within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.

  • Wear full PPE, including double gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.

  • Use dedicated equipment (e.g., spatulas, weigh boats) for handling this compound. All equipment must be decontaminated after use or disposed of as hazardous waste.

  • When reconstituting, slowly add the diluent to the vial to avoid splashing.

4. Experimental Use

  • All manipulations of this compound, including dilutions and transfers, should be performed in a designated containment area.

  • Use luer-lock syringes and other closed-system transfer devices where possible to minimize the risk of spills and aerosol generation.

  • Work surfaces should be covered with disposable, absorbent, and impermeable liners. These liners should be disposed of as hazardous waste after each procedure or in case of a spill.

5. Spill Management

  • A spill kit specifically for cytotoxic drugs must be readily available in all areas where this compound is handled.

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • Don the appropriate PPE from the spill kit before cleaning.

  • Contain the spill using absorbent materials from the kit.

  • Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent and water.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

6. Disposal Plan

  • All waste contaminated with this compound is considered hazardous or cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • This includes empty vials, used PPE, contaminated labware, and spill cleanup materials.

  • Use designated, leak-proof, and puncture-resistant waste containers with clear "Hazardous" or "Cytotoxic" labeling.[2][3]

  • Sharps contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[2]

  • Do not dispose of this compound waste in general laboratory trash or down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Caption: Workflow for the safe handling of this compound.

By implementing these safety protocols and fostering a culture of safety awareness, research institutions can protect their personnel while advancing critical drug development research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.